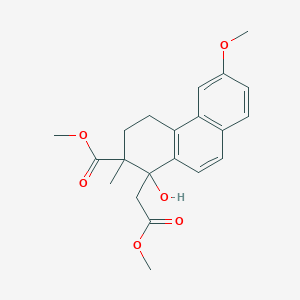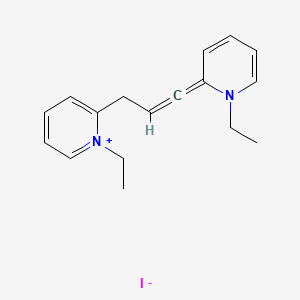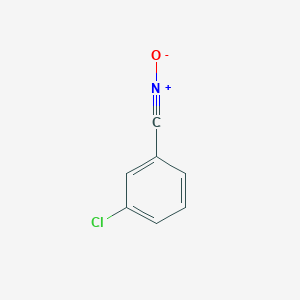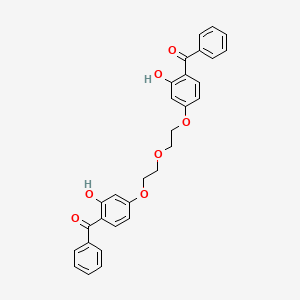
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Phenanthrene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of hydroxyl, methoxy, and carboxylate groups through reactions such as methylation, esterification, and hydroxylation.
Final Assembly: Coupling of the functionalized phenanthrene core with the methoxy-oxoethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of methoxy groups with other functional groups using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may yield an alcohol.
Applications De Recherche Scientifique
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cell signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate: A closely related compound with a similar structure but different hydrogenation state.
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-phenanthrene-2-carboxylate: Another similar compound with variations in the functional groups.
Uniqueness
Methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6636-50-6 |
|---|---|
Formule moléculaire |
C21H24O6 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
methyl 1-hydroxy-6-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate |
InChI |
InChI=1S/C21H24O6/c1-20(19(23)27-4)10-9-15-16-11-14(25-2)7-5-13(16)6-8-17(15)21(20,24)12-18(22)26-3/h5-8,11,24H,9-10,12H2,1-4H3 |
Clé InChI |
NFEXZBIIDDYEBS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C1(CC(=O)OC)O)C=CC3=C2C=C(C=C3)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)








![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)

![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)


